molecular formula C11H11NO4 B1453487 6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 959237-42-4

6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No. B1453487
CAS RN: 959237-42-4
M. Wt: 221.21 g/mol
InChI Key: CSXKQOMETSMOEJ-UHFFFAOYSA-N
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Description

“6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” is a chemical compound with the empirical formula C11H11NO4 . It has a molecular weight of 221.21 .


Molecular Structure Analysis

The molecular structure of “6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” consists of a tetrahydroquinoline core, which is a bicyclic structure containing a benzene ring fused to a nitrogen-containing pyrrolidine ring . It also has a carboxylic acid group at the 4-position and a methoxy group at the 6-position .

Scientific Research Applications

Pharmaceutical Research and Development

This compound is utilized in the synthesis of various heterocycles, which are crucial in drug research due to their biological activities . The structural similarity to quinolones, which are compounds with significant pharmaceutical applications, suggests potential uses in developing new therapeutic agents.

Synthesis of Fused Heterocycles

Researchers have explored the use of this compound in creating four-membered to seven-membered fused heterocycles . These heterocycles often exhibit unique biological activities, making them valuable for further medicinal chemistry studies.

Antimicrobial Agents

The antimicrobial properties of derivatives of this compound have been studied, indicating potential for the development of new antimicrobial agents . This application is particularly relevant in the search for novel treatments against resistant strains of bacteria.

Cancer Research

Complexes derived from similar quinoline compounds have shown high cytotoxicity against human tumor cells . This suggests that derivatives of 6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid could be investigated for their potential use in cancer treatment.

Organic Synthesis

As an organic intermediate, this compound can be used to synthesize a wide range of organic molecules . Its reactivity makes it a valuable building block in organic chemistry, contributing to the synthesis of complex organic compounds.

Biological Activity Studies

The compound’s structure is conducive to modifications that can lead to a variety of biological activities. Studies have focused on understanding these activities to harness them for therapeutic applications .

Chemical Reagents

In the realm of chemical research, this compound serves as a reagent that can facilitate various chemical reactions . Its properties allow it to participate in reactions that are fundamental to chemical synthesis and analysis.

properties

IUPAC Name

6-methoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-16-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-4,8H,5H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXKQOMETSMOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672387
Record name 6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959237-42-4
Record name 1,2,3,4-Tetrahydro-6-methoxy-2-oxo-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959237-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 2
6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 3
6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 4
6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 5
6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 6
6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

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